Byakangelicol

Vue d'ensemble

Description

Byakangelicol est un dérivé de furanocoumarine naturel isolé des racines d’Angelica dahurica, une plante médicinale traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires et anticancéreuses .

Mécanisme D'action

Byakangelicol exerce ses effets principalement par l’inhibition de la cyclooxygénase-2 (COX-2) et la modulation de la voie de signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). En inhibant la COX-2, le this compound réduit la production de prostaglandines pro-inflammatoires. De plus, il module la polarisation des macrophages et supprime l’expression des cytokines pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Byakangelicol peut être synthétisé par diverses voies chimiques. Une méthode courante consiste à extraire le composé des racines d’Angelica dahurica à l’aide de solvants organiques tels que l’éthanol ou le méthanol. L’extrait est ensuite soumis à des techniques chromatographiques pour isoler et purifier le this compound .

Méthodes de Production Industrielle : En milieu industriel, la production de this compound implique généralement l’extraction à grande échelle des racines d’Angelica dahurica. Le processus comprend le séchage des racines, leur broyage en poudre fine, puis l’utilisation de solvants pour extraire le composé souhaité. L’extrait est ensuite purifié à l’aide de méthodes chromatographiques avancées pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Byakangelicol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun présentant des activités biologiques potentiellement uniques .

4. Applications de la Recherche Scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : this compound sert d’intermédiaire précieux dans la synthèse d’autres composés bioactifs.

Biologie : Il a été démontré qu’il modulait diverses voies biologiques, ce qui en fait un outil utile dans la recherche biologique.

Médecine : this compound présente des propriétés anti-inflammatoires, anticancéreuses et anti-ostéoclastogènes, ce qui en fait un candidat prometteur pour le développement de médicaments

Applications De Recherche Scientifique

Introduction to Byakangelicol

This compound is a naturally occurring coumarin compound primarily extracted from the roots of Angelica dahurica, a plant with a long history in traditional Chinese medicine. This compound has gained attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and bone-protective effects. Research indicates that this compound plays a significant role in various biochemical pathways, particularly through its interaction with cyclooxygenase-2 (COX-2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Anti-inflammatory Properties

This compound has been shown to inhibit COX-2 expression and activity in human pulmonary epithelial cells, thereby reducing the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . This inhibition suggests its potential utility in treating respiratory tract inflammation and other inflammatory conditions.

Anti-cancer Effects

Research indicates that this compound exhibits anti-cancer properties by modulating cellular signaling pathways involved in cancer progression. For instance, it has been found to suppress osteoclastogenesis stimulated by titanium particles, which can be relevant in the context of bone metastasis and osteoporosis .

Bone Protection

This compound's ability to inhibit osteoclast activation positions it as a candidate for developing treatments aimed at preventing bone loss associated with various diseases, including osteoporosis .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has a bioavailability of approximately 3.6% when administered orally, indicating its potential effectiveness when formulated appropriately for systemic delivery . Studies using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have provided insights into its absorption and metabolism in biological systems .

Potential in Drug Development

This compound serves as a precursor for synthesizing other bioactive compounds, making it valuable in pharmaceutical research and development . Its unique mechanism of action, particularly its selective inhibition of COX-2 without affecting COX-1, highlights its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Inhibition of Osteoclastogenesis

A study investigated the effects of this compound on osteoclastogenesis induced by titanium particles. The results indicated that this compound significantly suppressed the expression of COX-2 and related pro-inflammatory factors by modulating macrophage polarization status and NF-κB signaling .

Case Study 2: Pharmacokinetic Profile

A comprehensive pharmacokinetic study was conducted to evaluate the absorption characteristics of this compound after intravenous and oral administration in rats. The findings revealed crucial data on its bioavailability and metabolism, which are essential for understanding its therapeutic potential .

Case Study 3: Respiratory Inflammation Treatment

Research demonstrated that this compound effectively inhibited PGE2 release from human lung epithelial cells in a dose-dependent manner, suggesting its application in treating respiratory tract inflammation .

Comparaison Avec Des Composés Similaires

Byakangelicol est unique parmi les furanocoumarines en raison de son inhibition spécifique de la COX-2 et de ses puissantes propriétés anti-inflammatoires. Les composés similaires comprennent :

Psoralène : Une autre furanocoumarine ayant des propriétés phototoxiques, utilisée dans le traitement des affections cutanées.

Bergaptène : Connu pour ses effets photosensibilisants, utilisé en photothérapie.

Xanthotoxine : Présente des activités biologiques similaires mais diffère dans ses cibles moléculaires et ses voies.

This compound se démarque par ses cibles moléculaires spécifiques et ses applications thérapeutiques potentielles dans les maladies inflammatoires et osseuses .

Activité Biologique

Byakangelicol, a coumarin compound derived from the root of Angelica dahurica, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and hepatoprotective effects. This article consolidates findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines. Research indicates that this compound effectively reduces the expression of inflammatory markers such as TNF-α and IL-1β while enhancing anti-inflammatory cytokines like IL-10 and TGF-β .

Key Findings:

- This compound suppresses TiPs-stimulated osteoclastogenesis by inhibiting COX-2 expression and modulating the NF-κB signaling pathway, leading to reduced bone resorption and inflammation in a murine model of osteolysis .

- It has been shown to inhibit PGE2 release from human lung epithelial cells in a dose-dependent manner, suggesting its potential use in treating respiratory tract inflammation .

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective properties. It induces the expression of cytochrome P450 3A4 (CYP3A4) in human hepatocytes, which is crucial for drug metabolism. This induction occurs without affecting the human pregnane X receptor (hPXR), indicating a unique mechanism of action .

Summary of Hepatoprotective Mechanism:

- Induces CYP3A4 expression approximately fivefold at the mRNA level and threefold at the protein level.

- Protects against cytotoxicity induced by substances like tacrine in liver cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and distribution. A study demonstrated that after oral administration, this compound's bioavailability is relatively low (3.6%), which may limit its therapeutic applications .

Pharmacokinetic Parameters:

| Administration Route | Dose | AUC (ng·h/mL) | C_max (ng/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Oral | 15 mg/kg | [Data Not Provided] | [Data Not Provided] | 3.6 |

| Intravenous | 5 mg/kg | [Data Not Provided] | [Data Not Provided] | [Data Not Provided] |

Case Studies

- Osteolysis Model Study:

- Hepatocyte Protection:

Propriétés

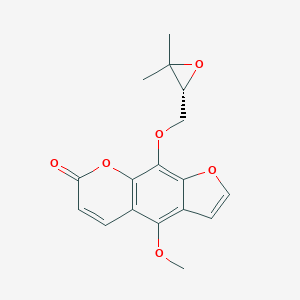

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180727 | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-79-2, 61046-59-1 | |

| Record name | Byakangelicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26091-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of byakangelicol in reducing inflammation?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. [, , ] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 expression and activity, this compound reduces PGE2 release, thereby mitigating inflammatory responses. []

Q2: Does this compound affect other signaling pathways involved in inflammation?

A2: Research suggests that this compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation. [, ] It has been shown to partially inhibit the degradation of IκB-α, the translocation of p65 NF-κB, and NF-κB DNA binding activity, suggesting interference with NF-κB activation. []

Q3: How does this compound influence osteoclastogenesis in the context of aseptic loosening?

A4: this compound has been shown to suppress titanium particle-stimulated osteoclastogenesis, a process contributing to peri-prosthetic osteolysis. [] It achieves this by inhibiting COX-2 expression and reducing the production of pro-inflammatory factors like IL-1β and IL-6. [] This suggests this compound's potential in mitigating bone destruction associated with aseptic loosening.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H16O6, and its molecular weight is 304.29 g/mol. [, , ]

Q5: What spectroscopic data are available for characterizing this compound?

A6: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) spectroscopy. [, , , , ] These techniques provide insights into its structural features, fragmentation patterns, and interactions with other molecules.

Q6: Are there any notable features in the mass spectrum of this compound?

A7: Yes, the mass spectrum of this compound displays characteristic fragmentation patterns, particularly related to the cleavages of its side chains. [] These patterns can help distinguish it from other furanocoumarins.

Q7: How does the content of this compound change when Angelicae Dahuricae Radix is stewed with yellow rice wine?

A8: Studies have shown that the this compound content decreases when Angelicae Dahuricae Radix is stewed with yellow rice wine. [] This reduction is attributed to the ring-opening reaction of this compound under the acidic and heated conditions of the wine, leading to the formation of byakangelicin. []

Q8: What is the bioavailability of this compound after oral administration in rats?

A9: Pharmacokinetic studies in rats reveal a relatively low absolute bioavailability of 3.6% for this compound after oral administration. [] This suggests that this compound may be poorly absorbed or undergo significant first-pass metabolism.

Q9: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A10: Yes, this compound has demonstrated inhibitory effects on P-gp, both in vitro and in vivo. [, ] This interaction could potentially lead to altered pharmacokinetics of co-administered drugs that are substrates of P-gp.

Q10: Are there any known metabolites of this compound produced by gut microbiota?

A11: Yes, this compound is metabolized by human gut microbiota, primarily by the bacterial strain Blautia sp. MRG-PMF1. [] The major metabolite identified is desmethylbyakangelicin, formed through O-demethylation. []

Q11: What cell lines have been used to study the antiproliferative activity of this compound?

A12: this compound has shown antiproliferative effects against various human tumor cell lines in vitro, including A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer). []

Q12: Has this compound demonstrated hepatoprotective activity in any in vitro models?

A13: Yes, this compound exhibited moderate hepatoprotective activity against tacrine-induced cytotoxicity in HepG2 cells (a human liver cancer cell line). [] Its efficacy was comparable to other furanocoumarins like oxypeucedanin but lower than the positive control, silybin. []

Q13: Have any animal models been used to evaluate the therapeutic potential of this compound?

A14: While in vitro studies are promising, limited in vivo studies have been conducted with this compound. One study utilized a rat model of titanium particle-induced cranial osteolysis and found that this compound effectively alleviated bone destruction. []

Q14: What analytical techniques are commonly used for the quantification of this compound?

A15: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). [, , , , ] These methods offer sensitivity and specificity in analyzing complex mixtures.

Q15: Can this compound be enantioselectively separated and analyzed?

A16: Yes, this compound, being a chiral molecule, can be separated into its enantiomers using chiral stationary phases in HPLC. [] This enantioselective analysis allows for studying the biological activity and properties of individual enantiomers.

Q16: Has any research explored the application of UPLC-MS/MS in studying this compound?

A17: Yes, a UPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound and other active components in beagle dog plasma following the administration of Yuanhu Zhitong preparations. [] This method enabled the comparative pharmacokinetic analysis of different formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.